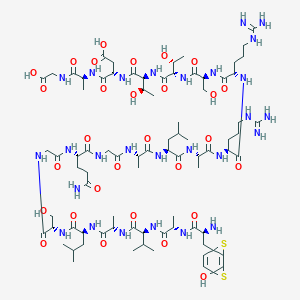
Hcg-beta (gly(88,90))82-101
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hcg-beta (gly(88,90))82-101 is a peptide hormone that plays an important role in various physiological processes. It is a fragment of the human chorionic gonadotropin (hCG) hormone, which is produced during pregnancy. Hcg-beta (gly(88,90))82-101 has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
Hcg-beta (gly(88,90))82-101 acts by binding to the luteinizing hormone/choriogonadotropin receptor (LHCGR) on the cell surface. This binding activates the receptor, leading to the activation of various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. The activation of these pathways leads to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Hcg-beta (gly(88,90))82-101 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit tumor growth by inhibiting angiogenesis and inducing cell cycle arrest. Hcg-beta (gly(88,90))82-101 has been shown to increase the production of testosterone in males and progesterone in females. It has also been shown to have a role in regulating the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
Hcg-beta (gly(88,90))82-101 has several advantages for lab experiments. It is a stable peptide that can be synthesized easily using SPPS method. It has been extensively studied, and its mechanism of action and physiological effects are well understood. However, there are also some limitations to its use in lab experiments. Hcg-beta (gly(88,90))82-101 is a relatively expensive peptide, which may limit its use in some experiments. It also has a short half-life, which may limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for hcg-beta (gly(88,90))82-101 research. One direction is the development of hcg-beta (gly(88,90))82-101-based cancer therapies. Hcg-beta (gly(88,90))82-101 has shown promise as a therapeutic target for cancer treatment, and further research is needed to develop effective therapies. Another direction is the development of hcg-beta (gly(88,90))82-101-based diagnostic tools. Hcg-beta (gly(88,90))82-101 has been used as a biomarker for cancer diagnosis, and further research is needed to develop more sensitive and specific diagnostic tools. Finally, further research is needed to understand the role of hcg-beta (gly(88,90))82-101 in various physiological processes, including immune regulation and hormone production.
Synthesemethoden
Hcg-beta (gly(88,90))82-101 can be synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The protected amino acids are then deprotected to reveal the free amino group, which can be used for the next coupling reaction. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Hcg-beta (gly(88,90))82-101 has been used in various scientific research applications. It has been studied for its potential role in cancer diagnosis and treatment. Hcg-beta (gly(88,90))82-101 has been found to be overexpressed in various cancers, including breast, ovarian, and prostate cancer. It has been used as a biomarker for cancer diagnosis and monitoring. Hcg-beta (gly(88,90))82-101 has also been studied for its potential as a therapeutic target for cancer treatment. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Eigenschaften
CAS-Nummer |
105028-22-6 |
|---|---|
Produktname |
Hcg-beta (gly(88,90))82-101 |
Molekularformel |
C82H135N27O29S2 |
Molekulargewicht |
2027.2 g/mol |
IUPAC-Name |
(3S)-3-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]octa-1,5-dien-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C82H135N27O29S2/c1-33(2)24-47(72(131)97-38(9)64(123)100-44(16-14-22-89-79(85)86)70(129)101-45(17-15-23-90-80(87)88)71(130)106-51(32-111)75(134)108-59(42(13)113)78(137)109-58(41(12)112)77(136)104-49(26-55(117)118)73(132)96-36(7)62(121)93-30-56(119)120)102-63(122)37(8)94-53(115)28-91-68(127)46(18-19-52(84)114)99-54(116)29-92-69(128)50(31-110)105-74(133)48(25-34(3)4)103-65(124)39(10)98-76(135)57(35(5)6)107-66(125)40(11)95-67(126)43(83)27-81-20-21-82(138)61(140-82)60(81)139-81/h20-21,33-51,57-59,110-113,138H,14-19,22-32,83H2,1-13H3,(H2,84,114)(H,91,127)(H,92,128)(H,93,121)(H,94,115)(H,95,126)(H,96,132)(H,97,131)(H,98,135)(H,99,116)(H,100,123)(H,101,129)(H,102,122)(H,103,124)(H,104,136)(H,105,133)(H,106,130)(H,107,125)(H,108,134)(H,109,137)(H,117,118)(H,119,120)(H4,85,86,89)(H4,87,88,90)/t36-,37-,38-,39-,40-,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,57-,58-,59-,81?,82?/m0/s1 |
InChI-Schlüssel |
ZFJLWWNEENUSKP-GUSHEPIUSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC12C=CC3(C(=C1S2)S3)O)N)O |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC12C=CC3(C(=C1S2)S3)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC12C=CC3(C(=C1S2)S3)O)N |
Sequenz |
XAVALSGQGALARRSTTDAG |
Synonyme |
(Gly(88,90)) HCG-beta (82-101) (Gly(88,90))82-101 HCG-beta HCG-beta (82-101), (Gly(88,90))- HCG-beta (82-101), (glycyl(88,90))- HCG-beta (Gly(88,90))82-101 HCG-beta, (glycine(88,90))82-101- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)
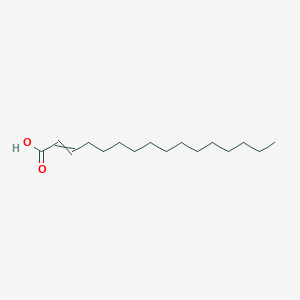
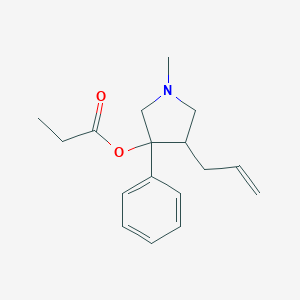
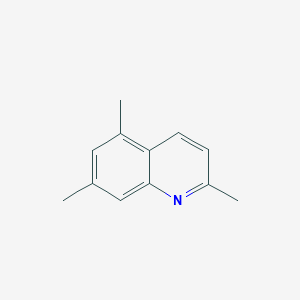
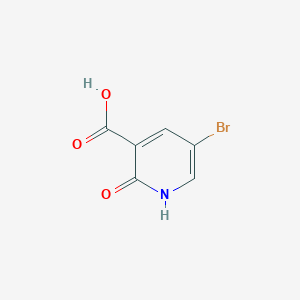
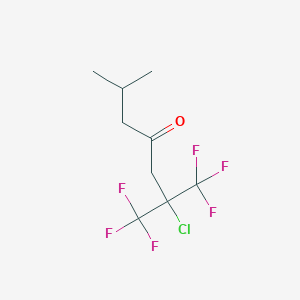
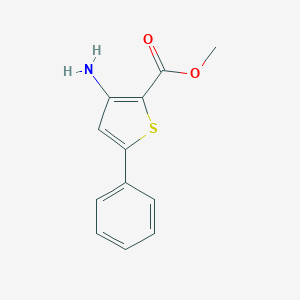
![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)
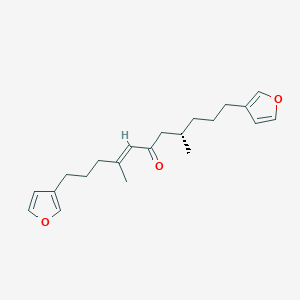
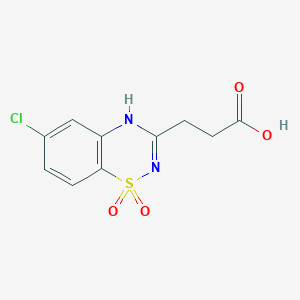

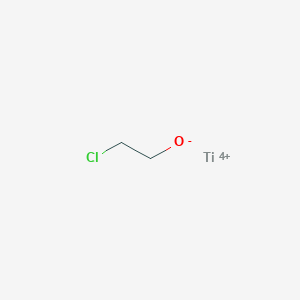
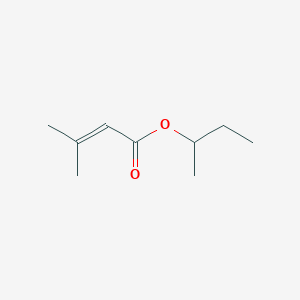
![Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B8735.png)